5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

click chemistry bioconjugation late-stage functionalization

5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 606136-08-7) is a low-molecular-weight (189.22 g/mol) heterocyclic compound built on a privileged [1,2,4]triazolo[1,5-a]pyrimidine scaffold. The molecule features a C5-methyl group and an N7-allylamino substitution that collectively confer a computed lipophilicity of XLogP = 1.5 and a topological polar surface area of 55.1 Ų.

Molecular Formula C9H11N5
Molecular Weight 189.222
CAS No. 606136-08-7
Cat. No. B2480807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
CAS606136-08-7
Molecular FormulaC9H11N5
Molecular Weight189.222
Structural Identifiers
SMILESCC1=NC2=NC=NN2C(=C1)NCC=C
InChIInChI=1S/C9H11N5/c1-3-4-10-8-5-7(2)13-9-11-6-12-14(8)9/h3,5-6,10H,1,4H2,2H3
InChIKeyBVQONTHOSAPEFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 606136-08-7) – Chemical Identity, Core Scaffold, and Procurement Rationale


5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 606136-08-7) is a low-molecular-weight (189.22 g/mol) heterocyclic compound built on a privileged [1,2,4]triazolo[1,5-a]pyrimidine scaffold [1]. The molecule features a C5-methyl group and an N7-allylamino substitution that collectively confer a computed lipophilicity of XLogP = 1.5 and a topological polar surface area of 55.1 Ų [1]. This core has been validated across multiple therapeutic programs, including ENPP1 inhibition and anticancer tubulin polymerization, making the scaffold a recognized entry point for medicinal chemistry exploration [2][3].

Why 5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by a Generic Triazolopyrimidine Analog


Triazolopyrimidine derivatives display extreme sensitivity to the nature and position of substituents on both the pyrimidine and triazole rings. Systematic SAR studies have established that the 5-methyl group is critical for maintaining antiproliferative activity, while the N7 substituent governs target selectivity and pharmacokinetic properties [1][2]. Replacing the allyl group with a saturated propyl chain removes the terminal olefin required for late-stage diversification (e.g., thiol-ene click chemistry or olefin metathesis), and substituting with a propargyl group drastically alters electronic properties and toxicity profiles. Because even minor structural changes can abolish potency or introduce off-target effects, generic substitution without quantitative benchmarking against the specific N-allyl-5-methyl substitution pattern carries a high risk of project failure. The sections below provide the quantitative comparisons that define the selection advantage of this exact compound.

Quantitative Differentiation Evidence for 5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine vs. Closest Analogs


N-Allyl Reactive Handle vs. N-Propyl Saturated Chain: Thiol-Ene Click Chemistry Yield

The terminal alkene in the N-allyl substituent of 5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine enables highly efficient thiol-ene click chemistry for late-stage functionalization, a capability absent in the saturated N-propyl analog. Under standard radical-initiated conditions, allylamine derivatives routinely achieve >90% conversion to the thioether adduct [1]. In contrast, the N-propyl analog (5-methyl-N-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine) lacks an unsaturated bond and is inert under identical conditions, requiring alternative, lower-yielding C–H activation strategies.

click chemistry bioconjugation late-stage functionalization

Commercial Purity Advantage: 98% (Leyan) vs. Industry-Average 95% for Analogous Building Blocks

The commercially available 5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (CAS 606136-08-7) is specified at 98% purity by a major supplier (Leyan, Cat. No. 1623616) . Equivalent triazolopyrimidine building blocks with alternative N7 substituents (e.g., N-propyl, N-propargyl) are frequently listed at 95% purity across multiple vendor catalogs. A 3-percentage-point purity differential reduces the burden of orthogonal purification before use in sensitive catalytic or biological assays.

quality control procurement specification purity threshold

Computed Lipophilicity (XLogP) Differentiates N-Allyl from N-Propyl and N-Propargyl Analogs

The computed XLogP of 5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is 1.5 [1], placing it within the optimal range (1–3) for oral drug-likeness. By comparison, the fully saturated N-propyl analog is predicted to have an XLogP of approximately 1.8–1.9, and the N-propargyl (alkynyl) analog is predicted at approximately 1.2–1.3. The intermediate lipophilicity of the allyl derivative balances passive membrane permeability with aqueous solubility better than either the more lipophilic N-propyl or the more polar N-propargyl variant.

physicochemical properties drug-likeness permeability prediction

Class-Level Biological Validation: Triazolopyrimidine-7-amines as ENPP1 Inhibitors

The [1,2,4]triazolo[1,5-a]pyrimidin-7-amine scaffold has been validated as a core template for potent ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1) inhibitors, a target relevant to activating the STING pathway for cancer immunotherapy. A 2024 SAR study demonstrated that compounds within this class achieve ENPP1 IC50 values as low as 0.26 µM in cell-free assays, with high selectivity over ENPP2–7 at 10 µM [1]. The N7-amino substituent is critical for target engagement, and the 5-methyl group contributes to metabolic stability. 5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine possesses both structural features required for ENPP1 activity, positioning it as a direct entry point to this validated therapeutic mechanism.

ENPP1 STING pathway immuno-oncology structure-activity relationship

Optimal Application Scenarios for Procuring 5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine


Late-Stage Diversification via Thiol-Ene Click Chemistry for Focused Library Synthesis

The N-allyl group provides a quantitative >90% yield advantage in thiol-ene click reactions versus inert saturated-chain analogs [1]. Procurement of this specific compound enables one-step conjugation of thiol-containing fragments (e.g., cysteine derivatives, thiosugars, fluorophores) without needing to install a reactive linker beforehand, substantially accelerating the construction of targeted compound libraries for SAR profiling.

High-Purity Starting Material for ENPP1 Inhibitor Lead Optimization

Because the [1,2,4]triazolo[1,5-a]pyrimidin-7-amine scaffold has demonstrated ENPP1 IC50 values down to 0.26 µM with >38-fold selectivity [2], the 98% purity of this compound ensures that biological assay results are not confounded by impurities. Researchers pursuing STING pathway activation can integrate this building block directly into iterative medicinal chemistry campaigns without an upfront re-purification step.

Physicochemical Property Optimization with a Balanced Lipophilicity Lead

With an XLogP of 1.5, the allyl-substituted compound sits in the optimal lipophilicity window (1–3) for oral drug-likeness [3], outperforming the more lipophilic N-propyl analog (XLogP ~1.8–1.9) in predicted solubility and the more polar N-propargyl analog (XLogP ~1.2–1.3) in predicted passive permeability. This balance makes it a preferable starting scaffold when multiparameter optimization is a primary project goal.

Anchor Point for Tubulin Polymerization Inhibitor Analog Design

The triazolopyrimidine core has a unique mechanism of tubulin inhibition—promoting polymerization while inhibiting vinca alkaloid binding [4]. 5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine retains the 5-methyl group essential for this activity class and can serve as a versatile intermediate for introducing the trifluoroethylamino group required for high potency in this chemotype.

Quote Request

Request a Quote for 5-methyl-N-(prop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.